N-cyclopropyl-2-[4-[(2-methylquinolin-4-yl)methyl]piperazin-1-yl]acetamide
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Overview
Description
N-cyclopropyl-2-[4-[(2-methylquinolin-4-yl)methyl]piperazin-1-yl]acetamide is a complex organic compound that features a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-[(2-methylquinolin-4-yl)methyl]piperazin-1-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-[(2-methylquinolin-4-yl)methyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-cyclopropyl-2-[4-[(2-methylquinolin-4-yl)methyl]piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in areas like antimicrobial and anticancer research.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-[(2-methylquinolin-4-yl)methyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is similar to that of other quinoline derivatives used as antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Quinoline: A simpler structure with similar biological activities.
N-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another quinoline derivative with antimicrobial properties.
2-methylquinoline: A precursor in the synthesis of more complex quinoline derivatives.
Uniqueness
N-cyclopropyl-2-[4-[(2-methylquinolin-4-yl)methyl]piperazin-1-yl]acetamide is unique due to its combination of a cyclopropyl group, a piperazine ring, and a quinoline moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2-methylquinolin-4-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-12-16(18-4-2-3-5-19(18)21-15)13-23-8-10-24(11-9-23)14-20(25)22-17-6-7-17/h2-5,12,17H,6-11,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMIBTDZWOCOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN3CCN(CC3)CC(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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